4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid
Overview
Description
4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid is a chemical compound with the CAS Number: 957062-69-0 . It has a molecular weight of 311.55 . The compound is solid in physical form and is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[(3-chloroanilino)sulfonyl]phenylboronic acid . The InChI code is 1S/C12H11BClNO4S/c14-10-2-1-3-11(8-10)15-20(18,19)12-6-4-9(5-7-12)13(16)17/h1-8,15-17H .Physical and Chemical Properties Analysis
This compound is a solid and is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 311.55 .Scientific Research Applications
Supramolecular Assemblies
4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid, like other phenylboronic acids, has potential applications in the design and synthesis of supramolecular assemblies. These assemblies are formed due to the hydrogen bonds between hetero N-atoms and the -B(OH)2 group present in phenylboronic acids, leading to various structural configurations and potentially useful properties (Pedireddi & Seethalekshmi, 2004).
Catalytic Activities in Cross-Coupling Reactions
Phenylboronic acid derivatives, including this compound, can play a significant role in catalyzing cross-coupling reactions. They are involved in the Suzuki−Miyaura cross-coupling reaction between aryl halides and phenylboronic acid in water and other solvents, showcasing their importance in organic synthesis and pharmaceutical development (Godoy et al., 2011).
Antimicrobial Studies
Sulfanilamide derivatives, including compounds similar to this compound, have been synthesized and studied for their antimicrobial activities. These studies include evaluating their antibacterial and antifungal properties against various strains, contributing to the development of new antimicrobial agents (Lahtinen et al., 2014).
Advanced Bio-Applications
Phenylboronic acid-decorated polymeric nanomaterials, similar to those derived from this compound, are being utilized for advanced bio-applications. This includes drug delivery systems and biosensors, leveraging the unique chemistry of phenylboronic acid to form reversible complexes with polyols like sugars and diols (Lan & Guo, 2019).
Carbohydrate Chemistry
In carbohydrate chemistry, phenylboronic acids are utilized for forming cyclic esters with diols, which are instrumental in synthesizing specifically substituted or oxidized sugar derivatives. This application highlights the versatility of phenylboronic acids, including this compound, in synthesizing complex organic molecules (Ferrier, 1972).
Safety and Hazards
Properties
IUPAC Name |
[4-[(3-chlorophenyl)sulfamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BClNO4S/c14-10-2-1-3-11(8-10)15-20(18,19)12-6-4-9(5-7-12)13(16)17/h1-8,15-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMJCHDJLPORGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674313 | |
Record name | {4-[(3-Chlorophenyl)sulfamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-69-0 | |
Record name | B-[4-[[(3-Chlorophenyl)amino]sulfonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957062-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(3-Chlorophenyl)sulfamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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